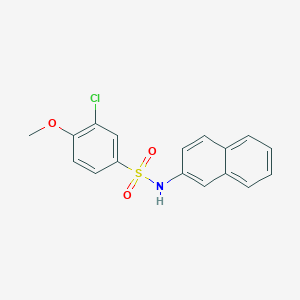

![molecular formula C24H20Cl2N4OS B4584290 1-({1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}carbonyl)-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4584290.png)

1-({1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}carbonyl)-6-methyl-1,2,3,4-tetrahydroquinoline

Vue d'ensemble

Description

This molecule is part of the chemical family of pyrazolo[3,4-c]isoquinolines, a group known for its diverse chemical reactions and potential biological activities. Research on this molecule and its derivatives focuses on understanding its synthesis, molecular structure, chemical reactions, properties, and potential applications in various fields.

Synthesis Analysis

The synthesis of pyrazolo[3,4-c]isoquinoline derivatives involves the reaction of 4-aryl-5-aminopyrazoles with aromatic and heterocyclic aldehydes in strong acidic media. This process, resembling the Pictet-Spengler condensation, results in 5-aryl(heteroaryl)-pyrazolo[3,4-c]isoquinoline derivatives through a series of cyclization and dehydrogenation steps. The reaction pathways and product structures significantly depend on the aldehyde used, highlighting the versatility of this synthesis approach (Bogza et al., 2005).

Molecular Structure Analysis

The molecular structure of these compounds has been extensively analyzed using various spectroscopic techniques and single-crystal X-ray diffraction. These analyses confirm the formation of the desired pyrazolo[3,4-c]isoquinoline derivatives and provide insight into the molecular geometry, confirming the regioselectivity of the synthesis process (Wydra et al., 2021).

Chemical Reactions and Properties

The chemical properties of 1-({1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}carbonyl)-6-methyl-1,2,3,4-tetrahydroquinoline derivatives vary significantly depending on the substituents and reaction conditions. These compounds undergo various chemical reactions, including cyclization, nucleophilic substitution, and electrophilic aromatic substitution, indicating a rich chemistry that can be tailored for specific applications (Pandey et al., 2013).

Physical Properties Analysis

The physical properties of these molecules, such as solubility, melting point, and crystal structure, have been determined through experimental studies. The crystal structure analysis reveals the molecular conformations and intermolecular interactions, which are crucial for understanding the molecule's behavior in different environments (Mague et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, have been explored through various reactions demonstrating the molecule's potential as a precursor for synthesizing a wide range of derivatives. These studies reveal the molecule's versatility in forming different chemical bonds and its potential utility in organic synthesis and medicinal chemistry (Gein et al., 2005).

Applications De Recherche Scientifique

Synthesis Methodologies

Research has explored efficient synthesis methods for compounds within the same structural family as "1-({1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}carbonyl)-6-methyl-1,2,3,4-tetrahydroquinoline." For instance, a study detailed an effective BINAP and microwave-accelerated palladium-catalyzed amination of 1-chloroisoquinolines, leading to the formation of various substituted isoquinolines, demonstrating the utility of palladium catalysis in constructing complex heterocycles (Prabakaran, Manivel, & Khan, 2010). Another approach involves the ultrasound-assisted synthesis of pyrazole-appended quinolinyl chalcones, showcasing an innovative method to combine quinoline and pyrazole structures with potential antimicrobial properties (Prasath et al., 2015).

Structural Analysis and Characterization

The structural analysis of these compounds is crucial for understanding their potential applications. For example, the synthesis, characterization, and evaluation of novel 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents highlight the importance of structural modifications to achieve desired biological activities (Farag et al., 2012).

Potential Biological Activities

Several studies have focused on synthesizing and evaluating derivatives for their biological activities. A notable example includes the investigation of pyrazole-appended quinolinyl chalcones, which exhibited promising antimicrobial properties, suggesting potential applications in developing new antimicrobial agents (Prasath et al., 2015). Furthermore, the synthesis of new quinoline-2-pyrazoline-based thiazolinone derivatives as potential antimicrobial agents emphasizes the continuous search for novel compounds with enhanced antimicrobial efficacy (Desai, Joshi, & Rajpara, 2013).

Propriétés

IUPAC Name |

[2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20Cl2N4OS/c1-14-5-8-21-16(10-14)4-3-9-29(21)23(31)22-11-15(2)28-30(22)24-27-20(13-32-24)18-7-6-17(25)12-19(18)26/h5-8,10-13H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKOYYRUWRLMQCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC(=NN3C4=NC(=CS4)C5=C(C=C(C=C5)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20Cl2N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-(4-tert-butylbenzyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B4584208.png)

![3-{4-[(diethylamino)sulfonyl]phenyl}-N-(2-fluorophenyl)propanamide](/img/structure/B4584211.png)

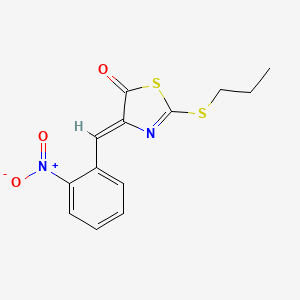

![2-ethoxy-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B4584214.png)

![3-[5-({[2-(2-methoxyphenyl)ethyl]amino}methyl)-2-furyl]benzoic acid hydrochloride](/img/structure/B4584220.png)

![2,5-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide](/img/structure/B4584233.png)

![4-{[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]carbonyl}morpholine](/img/structure/B4584239.png)

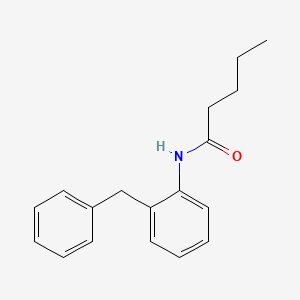

![N-{2-(1,3-diphenyl-1H-pyrazol-4-yl)-1-[(methylamino)carbonyl]vinyl}benzamide](/img/structure/B4584241.png)

![3-bromo-4-methoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4584255.png)

![N~2~-[(dimethylamino)sulfonyl]-N~1~-[3-(4-methyl-1-piperazinyl)propyl]-N~2~-phenylglycinamide](/img/structure/B4584282.png)

![N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4584303.png)

![1-benzyl-7,8-dimethoxy-5-(2-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4584314.png)